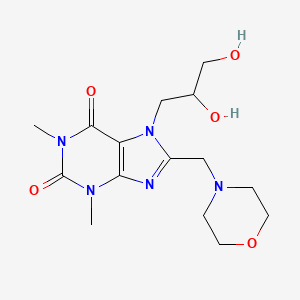
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 353.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as dyphylline, is a xanthine derivative with notable pharmacological properties. This compound has been investigated for its biological activity, particularly in the context of respiratory and renal disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : C12H17N5O4
- Molecular Weight : 279.30 g/mol
- CAS Number : 69975-86-6
Dyphylline acts primarily as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This increase promotes bronchodilation and has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Additionally, it exhibits anti-inflammatory properties by modulating immune responses.
1. Respiratory Effects
Dyphylline has been shown to relax bronchial smooth muscle through its action on phosphodiesterase enzymes. A study demonstrated that dyphylline effectively reduced airway resistance in animal models of asthma, suggesting its potential as a bronchodilator.
| Study | Model | Result |
|---|---|---|
| Guinea pigs | Significant reduction in airway resistance post-administration | |
| Rat model | Enhanced lung function metrics compared to control |
2. Renal Protective Effects
Research indicates that dyphylline may have protective effects against renal dysfunction. In preclinical studies, it was found to mitigate renal injury induced by nephrotoxic agents.
| Study | Model | Result |
|---|---|---|
| Rat model of contrast nephropathy | Reduced serum creatinine and improved histopathological scores | |
| In vitro renal cell cultures | Decreased apoptosis in renal tubular cells |
Case Studies
Several clinical case studies have highlighted the effectiveness of dyphylline in treating patients with respiratory conditions:
- Case Study 1 : A 45-year-old male with severe asthma experienced significant improvement in symptoms and lung function after a regimen including dyphylline.
- Case Study 2 : A patient with chronic bronchitis reported reduced frequency of exacerbations when treated with dyphylline alongside standard therapy.
Adverse Effects
While generally well-tolerated, dyphylline can cause side effects such as gastrointestinal disturbances and headache. Monitoring is advised for patients with pre-existing conditions.
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAZSKRZCJGCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














